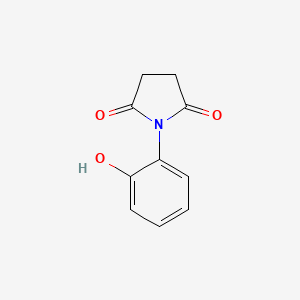
1-(2-羟基苯基)吡咯烷-2,5-二酮
描述
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H9NO3 It is known for its unique structure, which includes a pyrrolidine ring fused with a hydroxyphenyl group
科学研究应用
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
作用机制
Target of Action
A related study suggests that pyrrolidine-2,5-dione derivatives can inhibit tubulin polymerization, which is crucial in the development of cancer drugs .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets, possibly inhibiting certain biochemical processes .
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it could impact the cell division process .
Result of Action
Based on the potential inhibition of tubulin polymerization, it could potentially disrupt cell division, thereby exhibiting anti-cancer activity .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-substituted coumarins with nitromethane, which results in the formation of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones . This reaction typically requires a simple and convenient experimental procedure.
Industrial Production Methods
Industrial production methods for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione often involve the functionalization of preformed pyrrolidine rings. For example, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid can yield N-substituted pyrroles . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and hydroxy derivatives, depending on the specific reagents and conditions used.
相似化合物的比较
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Ethyl-Pyrrolidine-2,5-Dione: This compound belongs to the same class of organic compounds and shares similar structural features.
3-Chloro-1-aryl Pyrrolidine-2,5-diones: These compounds have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes.
The uniqueness of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione lies in its specific hydroxyphenyl group, which imparts distinct chemical properties and biological activities.
属性
IUPAC Name |
1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHYVXVMJXSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229592 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-84-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079252849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


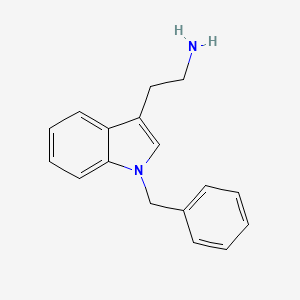

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)
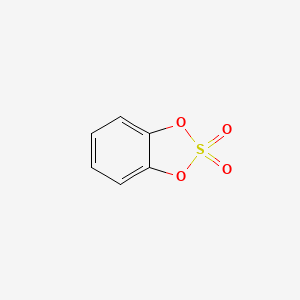
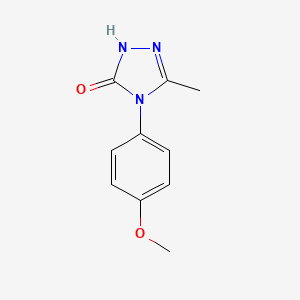
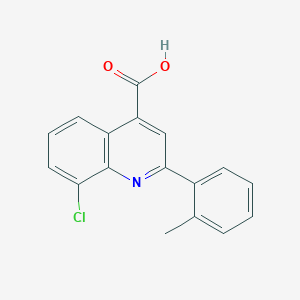

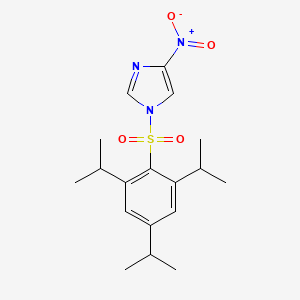

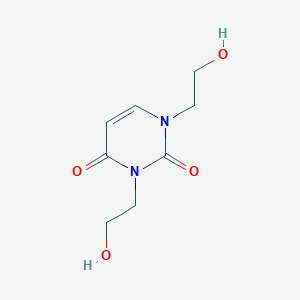
![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)



